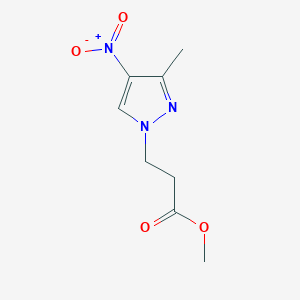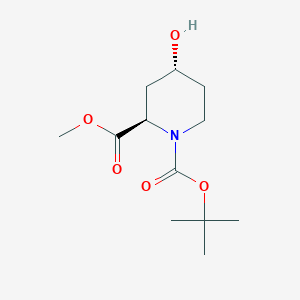
1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
概要
説明
“1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C₁₁H₁₉NO₅ . It is also known by other names such as “Methyl (2R,4R)-4-aminopyrrolidine-2-carboxylate, N1-BOC protected”, “(2R,4R)-4-Amino-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)pyrrolidine”, and "cis-4-Amino-D-proline methyl ester, N1-BOC protected" .
Synthesis Analysis
The synthesis of this compound involves the reaction of (2R,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride with Acetone and water in the presence of Et₃N and DMAP. Then (Boc)₂O is added slowly and the reaction is stirred overnight .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring has two substituents: a tert-butyl group and a methyl group. The compound also has two carboxylate groups, one of which is hydroxylated .Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 244.28 g/mol . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis of Chemical Intermediates
One significant application involves the synthesis of chemical intermediates for further chemical transformations. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, highlighting its role in the development of pharmaceuticals aimed at treating various diseases (Chen Xin-zhi). The versatility of related compounds, such as tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, in stereoselective syntheses further underscores their importance in creating structurally diverse and complex molecules (V. Boev et al., 2015).
Conformational Studies
Research on the conformation of the piperidine ring in derivatives, such as 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine, provides insights into the structural aspects of these compounds. Studies reveal the impact of bulky substituents on the molecular conformation, which can influence the compound's chemical reactivity and interaction with other molecules (M. Cygler et al., 1980).
Organic Synthesis and Drug Development
These compounds are utilized in the organic synthesis of various biologically active molecules. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an intermediate in the production of biologically active compounds like omisertinib (AZD9291), showcases the critical role these intermediates play in the development of new drugs (Bingbing Zhao et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
作用機序
Target of Action
The compound, also known as 1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies and proteins that it is designed to link.
Mode of Action
The compound acts as a non-cleavable linker in the synthesis of ADCs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The compound also acts as an alkyl chain-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins . The exact biochemical pathways affected by this compound would depend on the specific antibodies and proteins it is designed to link.
Result of Action
The result of the compound’s action is the formation of ADCs or PROTACs that can selectively target and degrade specific proteins within the cell . This can have various molecular and cellular effects depending on the specific target proteins.
生化学分析
Biochemical Properties
1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . It interacts with enzymes and proteins involved in these processes, such as E3 ubiquitin ligases and target proteins in PROTACs . The nature of these interactions involves the formation of stable linkages that facilitate the targeted degradation of specific proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the ubiquitin-proteasome system, leading to the selective degradation of target proteins . This compound can modulate cell function by altering the levels of specific proteins, thereby impacting cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in ADCs and PROTACs . It binds to both the antibody or E3 ligase and the target protein, facilitating the formation of a complex that leads to the targeted degradation of the protein. This process involves enzyme inhibition or activation and changes in gene expression, ultimately resulting in the desired therapeutic effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and degradation . It has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its effects on cellular function remain consistent, with no significant changes in activity or function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and synthesis . It interacts with enzymes such as E3 ubiquitin ligases and other cofactors that facilitate the targeted degradation of proteins. This compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help in its localization and accumulation in specific cellular compartments, ensuring its effective function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its activity. Its localization can affect its function and activity, contributing to its overall biochemical properties.
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVWSAJMIKMDY-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142370 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-25-6 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321744-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


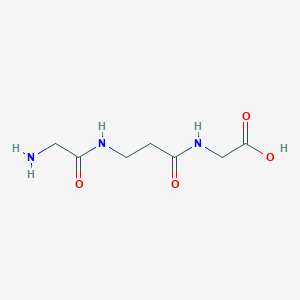

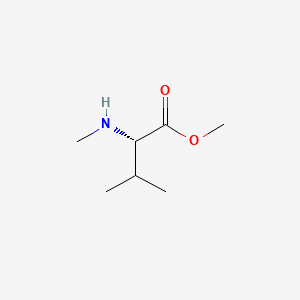
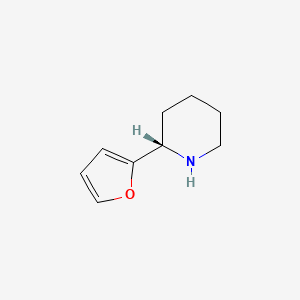
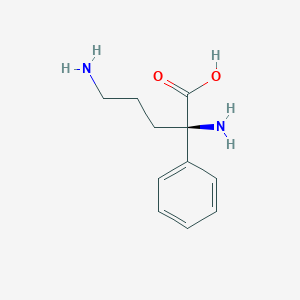
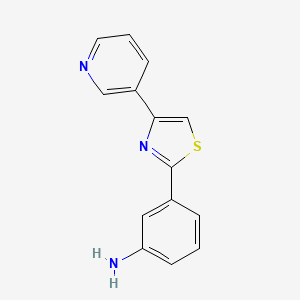
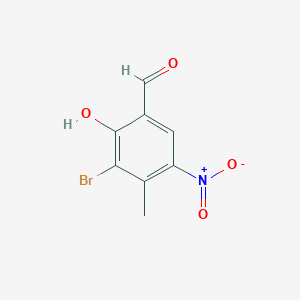
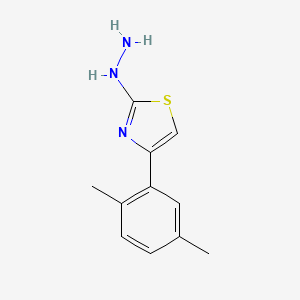
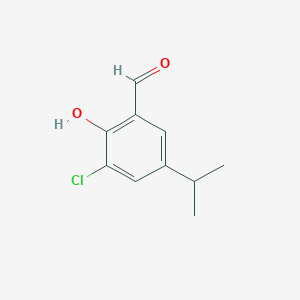
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639336.png)
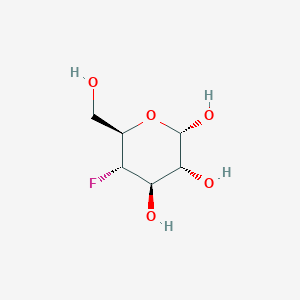

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)
